molecular formula C10H7F2N B2485674 2-(3,4-Difluorophenyl)pyrrole CAS No. 2096453-80-2

2-(3,4-Difluorophenyl)pyrrole

Cat. No. B2485674
CAS RN: 2096453-80-2
M. Wt: 179.17
InChI Key: DUJRFPBQBYHKRI-UHFFFAOYSA-N
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Description

“2-(3,4-Difluorophenyl)pyrrole” is a useful research chemical with the CAS number 2096453-80-2 . It has a molecular weight of 179.17 and a molecular formula of C10H7F2N . The IUPAC name for this compound is 2-(3,4-difluorophenyl)-1H-pyrrole .


Synthesis Analysis

The synthesis of “2-(3,4-Difluorophenyl)pyrrole” and similar compounds often involves complex chemical reactions . For instance, one method involves the reaction of toluene-4-sulfonylmethyl isocyanide (TosMIC) with substituted acetylenes . Another approach uses a BF3·Et2O mediated four-component reaction of 2,3-diketoesters, anilines, and enaminones .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenyl)pyrrole” includes a pyrrole ring attached to a phenyl ring with two fluorine atoms at the 3rd and 4th positions . The InChI key for this compound is DUJRFPBQBYHKRI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “2-(3,4-Difluorophenyl)pyrrole” can be quite complex and depend on the specific conditions and reagents used . For example, under hydrolytic conditions, α-difluoromethyl substituents on pyrroles are labile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Difluorophenyl)pyrrole” include a molecular weight of 179.17, a molecular formula of C10H7F2N, and a complexity of 174 . It also has a topological polar surface area of 15.8 and an XLogP3 of 2.6 .

Future Directions

The future directions for research on “2-(3,4-Difluorophenyl)pyrrole” could involve further exploration of its synthesis, chemical reactions, and potential applications . For instance, it could be interesting to investigate its potential use in the development of new pharmaceuticals, agrochemicals, and functional materials .

properties

IUPAC Name

2-(3,4-difluorophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJRFPBQBYHKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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